

# Oxamflatin: A Detailed Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote chromatin condensation and transcriptional repression. The inhibition of HDACs by compounds like Oxamflatin leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. This mechanism underlies the significant anti-proliferative and pro-apoptotic effects of Oxamflatin observed in a variety of cancer cell lines, making it a compound of considerable interest in oncological research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Oxamflatin, including detailed experimental protocols and visualizations of its molecular interactions.

## **Chemical Structure and Properties**

**Oxamflatin**, with the chemical name (2E)-5-[3-(Phenylsulfonylamino)phenyl]-pent-2-en-4-ynohydroxamic acid, is a synthetic compound belonging to the hydroxamic acid class of HDAC inhibitors.[1][2] Its structure features a phenylsulfonamide group linked to a pentenynamide scaffold, which is crucial for its biological activity.



Table 1: Chemical and Physical Properties of Oxamflatin

| Property          | Value                                                                                                                                             | Reference(s) |  |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|--------------|--|
| IUPAC Name        | (2E)-5-[3-<br>(Phenylsulfonylamino)phenyl]-<br>pent-2-en-4-ynohydroxamic<br>acid                                                                  | [1]          |  |
| Synonyms          | Metacept-3                                                                                                                                        | [3]          |  |
| CAS Number        | 151720-43-3                                                                                                                                       | [1][4]       |  |
| Molecular Formula | C17H14N2O4S                                                                                                                                       | [1][4]       |  |
| Molecular Weight  | 342.37 g/mol                                                                                                                                      | [1]          |  |
| SMILES            | O=C(NO)/C=C/C#CC1=CC=C<br>C(NS(=O)<br>(C2=CC=CC=C2)=O)=C1                                                                                         | [5]          |  |
| Appearance        | White to off-white crystalline solid                                                                                                              | [6]          |  |
| Purity            | ≥95%                                                                                                                                              | [1]          |  |
| Solubility        | Soluble in DMSO (to 25 mM),<br>DMF (10 mg/ml), and Ethanol<br>(0.5 mg/ml). Sparingly soluble<br>in aqueous buffers.                               | [3][4][6][7] |  |
| Storage           | Store at -20°C for long-term stability (powder stable for at least 3 years). Stock solutions in solvent can be stored at -80°C for up to 2 years. | [3][5]       |  |

# **Biological Properties and Mechanism of Action**

**Oxamflatin** exerts its biological effects primarily through the potent inhibition of histone deacetylases. This activity leads to a cascade of downstream events that ultimately result in



cell cycle arrest and apoptosis in cancer cells.

#### **Histone Deacetylase (HDAC) Inhibition**

**Oxamflatin** is a potent, broad-spectrum inhibitor of Class I and Class II HDACs, with a reported IC50 value of 15.7 nM.[3][7][8] By inhibiting HDACs, **Oxamflatin** leads to the accumulation of acetylated histones, particularly H3 and H4, which neutralizes the positive charge of lysine residues and weakens the interaction between histones and DNA.[9][10] This results in a more open chromatin structure, facilitating the transcription of previously silenced genes.[11][12]

## **Cell Cycle Arrest**

A hallmark of **Oxamflatin**'s activity is the induction of cell cycle arrest at the G1 phase.[11][13] This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as WAF1/Cip1).[11][14] p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition. [11][15]

#### **Regulation of Key Signaling Pathways**

**Oxamflatin**'s influence on the cell cycle is mediated by its impact on several key signaling proteins. Treatment with **Oxamflatin** has been shown to downregulate the expression of critical cell cycle regulators including c-Myc, CDK4, and E2F1.[14] The retinoblastoma protein (Rb), a key substrate of CDKs, remains in its active, hypophosphorylated state, preventing the release of E2F transcription factors and thereby halting cell cycle progression.[14]





Click to download full resolution via product page

Caption: Oxamflatin's mechanism of action leading to G1 cell cycle arrest.

## **Antiproliferative and Antitumor Activity**

**Oxamflatin** has demonstrated significant antiproliferative activity against a range of human and mouse tumor cell lines.[7][11] This cytostatic effect is a direct consequence of its ability to induce cell cycle arrest and apoptosis.[14] In vivo studies have also shown its potential as an antitumor agent.[11]

Table 2: Antiproliferative Activity of Oxamflatin in Various Cancer Cell Lines



| Cell Line | Cancer Type                    | IC50 (μM)  | Reference |
|-----------|--------------------------------|------------|-----------|
| P388      | Murine Leukemia                | 0.18       | [16]      |
| L1210     | Murine Leukemia                | 0.17       | [16]      |
| B16       | Murine Melanoma                | 0.22       | [16]      |
| Lewis     | Murine Lung<br>Carcinoma       | 0.19       | [16]      |
| Colon 26  | Murine Colon<br>Adenocarcinoma | 0.23       | [16]      |
| Lu-99     | Human Lung<br>Carcinoma        | 0.44       | [16]      |
| HT-29     | Human Colon<br>Adenocarcinoma  | 0.44       | [16]      |
| HeLa      | Human Cervical<br>Carcinoma    | 0.42       | [16]      |
| OVCAR-5   | Human Ovarian<br>Carcinoma     | (nM range) | [14]      |
| SKOV-3    | Human Ovarian<br>Carcinoma     | (nM range) | [14]      |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments commonly used to characterize the activity of **Oxamflatin**.

## **HDAC Inhibition Assay (Fluorometric)**

This assay measures the ability of **Oxamflatin** to inhibit HDAC enzyme activity using a fluorogenic substrate.

#### Materials:

Recombinant human HDAC enzyme



- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>)
- Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
- Oxamflatin stock solution (in DMSO)
- 96-well black microplate

#### Procedure:

- Prepare serial dilutions of Oxamflatin in Assay Buffer.
- In a 96-well black microplate, add the diluted **Oxamflatin** solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add the recombinant HDAC enzyme to all wells except the negative control.
- Incubate for 15 minutes at 37°C.
- Add the fluorogenic HDAC substrate to all wells.
- Incubate for 60 minutes at 37°C.
- Add the developer solution to all wells to stop the reaction and generate the fluorescent signal.
- Incubate for 15-30 minutes at 37°C.
- Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
- Calculate the percent inhibition and determine the IC50 value.





Click to download full resolution via product page

Caption: Workflow for a fluorometric HDAC inhibition assay.



## **Cell Viability Assay (MTT Assay)**

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

#### Materials:

- Cancer cell lines of interest
- · Complete cell culture medium
- Oxamflatin stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well clear microplate

#### Procedure:

- Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treat the cells with various concentrations of Oxamflatin for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
- After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker to ensure complete solubilization.
- Measure the absorbance at 570 nm using a microplate reader.



Calculate the percentage of cell viability relative to the untreated control.

## **Western Blot Analysis of Histone Acetylation**

This technique is used to detect the levels of acetylated histones in cells treated with **Oxamflatin**.

#### Materials:

- Cancer cell lines
- Oxamflatin
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA assay)
- · SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Treat cells with Oxamflatin for a specified time.
- Lyse the cells and collect the protein lysate.
- Determine the protein concentration of each sample.



- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or  $\beta$ -actin).

## Conclusion

**Oxamflatin** is a well-characterized and potent inhibitor of histone deacetylases with significant potential in cancer research. Its ability to induce histone hyperacetylation, leading to cell cycle arrest and apoptosis in a variety of cancer cell lines, highlights its promise as a therapeutic agent. The detailed chemical, physical, and biological properties, along with the experimental protocols provided in this guide, offer a valuable resource for researchers and drug development professionals working with this important compound. Further investigation into the specificities of **Oxamflatin** for different HDAC isoforms and its efficacy in combination with other anticancer agents will be crucial in fully elucidating its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. scbt.com [scbt.com]
- 2. Oxamflatin | C17H14N2O4S | CID 5353852 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Oxamflatin, HDAC inhibitor (CAS 151720-43-3) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. glpbio.com [glpbio.com]
- 8. Oxamflatin | Metacept-3 | HDAC inhibitor | Alkyne | CuAAC | TargetMol [targetmol.com]
- 9. Histonedeacetylase inhibitor Oxamflatin increase HIV-1 transcription by inducing histone modification in latently infected cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of histone deacetylase inhibitor oxamflatin on in vitro porcine somatic cell nuclear transfer embryos PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxamflatin is a novel antitumor compound that inhibits mammalian histone deacetylase PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
- 14. HDAC Inhibitor Oxamflatin Induces Morphological Changes and has Strong Cytostatic Effects in Ovarian Cancer Cell Lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Oxamflatin: A Detailed Technical Guide on its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677831#chemical-structure-and-properties-of-oxamflatin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com